
1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives involves one-pot condensation reactions, highlighting a method for creating bicyclic systems incorporating the 1,2,4-oxadiazole ring. These systems are confirmed using spectroscopic methods like IR, 1H NMR, and liquid chromato-mass spectrometry, demonstrating the versatility and reliability of synthesis methods for complex oxadiazole derivatives (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
The structural elucidation of similar compounds, such as 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, involves comprehensive spectroscopic analysis and X-ray diffraction. These studies provide insights into the molecular conformation and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the molecular architecture and its implications on the compound's properties and reactivity (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
Research into related 1,3,4-oxadiazole derivatives indicates a variety of chemical reactivity and interactions, including the formation of novel bicyclic systems and polymeric complexes, which underscore the reactive versatility of the oxadiazole moiety. These reactions not only highlight the synthetic utility of oxadiazole derivatives but also their potential as scaffolds for further chemical modifications (Hou et al., 2013).
Physical Properties Analysis
The synthesis and characterization of compounds like 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole reveal insights into their physical properties, such as solubility and stability. These properties are crucial for determining the compound's suitability for specific applications, including its potential in materials science and as an intermediate in organic synthesis (Hou et al., 2013).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including their electrophilic and nucleophilic sites, are elucidated through various spectroscopic techniques and theoretical calculations. These studies provide a deeper understanding of the compounds' reactivity, enabling the design of targeted chemical transformations for the synthesis of novel derivatives with desired properties (Khalid et al., 2016).
Applications De Recherche Scientifique
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, such as 1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, exhibit a wide range of biological activities due to their ability to effectively bind with different enzymes and receptors through weak interactions. This structural feature facilitates their use in developing therapeutic agents for various ailments. Research has highlighted their potential in medicinal chemistry across an array of applications, including anticancer, antifungal, antibacterial, and antiviral activities, among others, underscoring their significant development value as high therapeutic potency compounds (Verma et al., 2019).
Broad Biological Activities
The compound's 1,3,4-oxadiazole core is part of a class of heterocyclic compounds known for their broad spectrum of pharmacological properties. They have been modified to synthesize drugs with enhanced potency and effectiveness against a wide range of conditions. These include not only antimicrobial, anticancer, and anti-inflammatory properties but also antidiabetic, antiparasitic, and antihypertensive activities, showcasing the versatility and the broad potential of these derivatives in drug development (Jalhan et al., 2017).
Antitubercular Activity
Specific derivatives of the 1,3,4-oxadiazole family have shown promising in vitro antitubercular activity against various strains of Mycobacterium tuberculosis, highlighting the potential of these compounds in the treatment of tuberculosis. This includes the development of compounds that exhibit significant activity against drug-resistant strains, indicating the potential for new therapeutic strategies in combating tuberculosis (Asif, 2014).
Chemical and Biological Properties
The synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been extensively reviewed, focusing on their versatile chemical and biological properties. These studies provide insight into the synthesis strategies and the diverse pharmacokinetic profiles, which significantly enhance their pharmacological activities. This includes investigations into antibacterial, anti-inflammatory, and anticancer activities, demonstrating the compound's contribution to the field of organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Propriétés
IUPAC Name |
1-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-28-15-8-5-7-14(18(15)29-2)19-21-17(30-22-19)13-23-10-6-9-16(20(23)25)31(26,27)24-11-3-4-12-24/h5-10H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCBHZOLXCNLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

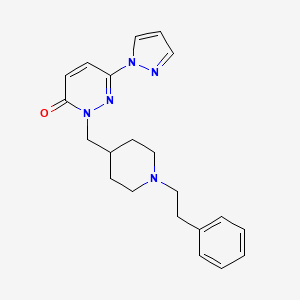
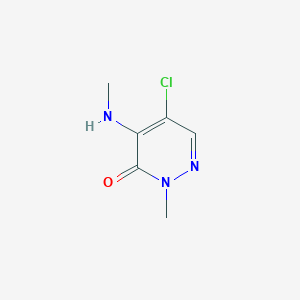

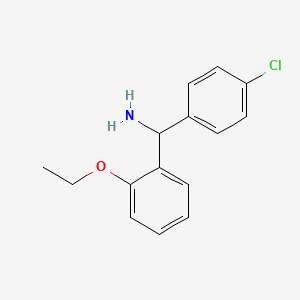

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)
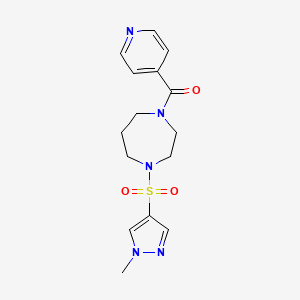
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B2495637.png)
![N-(5-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2495638.png)

![N-[2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2495640.png)
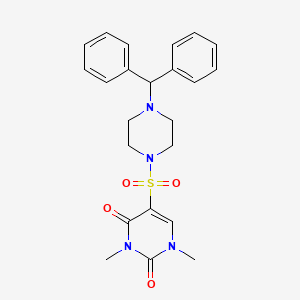

![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)